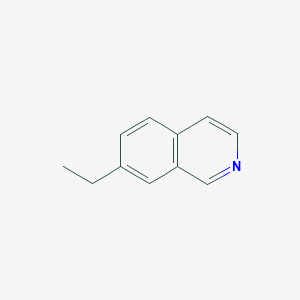

7-Ethylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

7-ethylisoquinoline |

InChI |

InChI=1S/C11H11N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h3-8H,2H2,1H3 |

InChI Key |

FXZWJMZHQOPUDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethylisoquinoline and Its Functionalized Analogs

Foundational Cyclization Reactions and their Applicability to the 7-Ethylisoquinoline Scaffold

The construction of the isoquinoline (B145761) core is paramount in the synthesis of this compound. Several classical and contemporary methods are employed, each with its own advantages and limitations.

Strategic Adaptation of Bischler–Napieralsky Reactions

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org For the synthesis of a this compound, the starting material would be a β-(3-ethylphenyl)ethylamide. The electron-donating nature of the ethyl group at the meta position of the phenyl ring facilitates the electrophilic cyclization, directing the ring closure to the para position (C-6 of the phenethylamine), which becomes the C-8 of the isoquinoline ring, thus favoring the formation of the 7-substituted product. nrochemistry.com

The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org Subsequent dehydrogenation, often with a catalyst like palladium on carbon (Pd/C), yields the final aromatic isoquinoline. quimicaorganica.org

Table 1: Key Aspects of the Bischler-Napieralski Reaction

| Feature | Description |

| Reaction Type | Intramolecular electrophilic aromatic substitution |

| Starting Material | β-arylethylamide or β-arylethylcarbamate nrochemistry.comwikipedia.org |

| Key Reagents | Dehydrating agents such as POCl₃, P₂O₅ nrochemistry.comwikipedia.org |

| Intermediate | 3,4-dihydroisoquinoline nrochemistry.com |

| Final Product | Isoquinoline (after oxidation) nrochemistry.com |

| Directing Effect | Electron-donating groups on the benzene (B151609) ring enhance reactivity and influence regioselectivity. nrochemistry.com |

Application of Pictet–Spengler and Pomeranz–Fritsch Syntheses

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. numberanalytics.comwikipedia.org To synthesize a 7-ethyl-tetrahydroisoquinoline, a β-(3-ethylphenyl)ethylamine would be reacted with a suitable aldehyde. The reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org While this method directly yields the tetrahydroisoquinoline core, subsequent oxidation would be required to obtain this compound. The reaction conditions are generally mild, especially when the aromatic ring is activated by electron-donating groups. wikipedia.org

Pomeranz–Fritsch Reaction: This classical method involves the acid-promoted synthesis of isoquinoline from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com For this compound, 3-ethylbenzaldehyde (B1676439) would be the starting aromatic aldehyde. The reaction first forms a benzalaminoacetal (a Schiff base), which then cyclizes in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.orgthermofisher.com A major challenge with this method is that the strongly acidic conditions can lead to low yields due to competing side reactions, such as hydrolysis of the imine intermediate. thieme-connect.de However, modifications like the Schlittler-Muller modification, which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, can improve yields for certain derivatives. thermofisher.com

Table 2: Comparison of Pictet-Spengler and Pomeranz-Fritsch Reactions

| Feature | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone numberanalytics.com | Benzaldehyde and a 2,2-dialkoxyethylamine wikipedia.org |

| Initial Product | Tetrahydroisoquinoline numberanalytics.com | Isoquinoline wikipedia.org |

| Catalyst | Protic or Lewis acid nrochemistry.com | Strong acid (e.g., H₂SO₄) wikipedia.org |

| Key Intermediate | Iminium ion wikipedia.org | Benzalaminoacetal wikipedia.org |

Contemporary Approaches to Isoquinoline Ring System Formation

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the isoquinoline ring system. These often involve transition-metal catalysis and domino reactions.

Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used to facilitate the formation of isoquinolines under milder conditions, offering improved yields and selectivity. numberanalytics.com These methods can involve various coupling and cyclization strategies.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in classical isoquinoline syntheses. numberanalytics.com

Domino Reactions: "One-pot" procedures involving domino reactions have been developed for the synthesis of isoquinoline derivatives, such as ethyl isoquinoline-3-carboxylate, from simple starting materials like phthalaldehydes and amino esters. sci-hub.st These methods are highly efficient as they combine multiple reaction steps without isolating intermediates.

Lithiated o-Tolualdehyde Imine Condensation: A versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach allows for the rapid construction of highly substituted isoquinolines and offers the flexibility to introduce various substituents. nih.gov

Regioselective Synthesis of this compound

The primary challenge in synthesizing this compound is achieving the desired regioselectivity. The placement of the ethyl group at the C-7 position requires careful selection of starting materials and reaction conditions.

In classical methods like the Pomeranz-Fritsch synthesis, starting with 3-ethylbenzaldehyde ensures that the cyclization leads to the this compound isomer. thieme-connect.de The electrophilic attack during cyclization occurs para to the activating ethyl group, resulting in the desired 7-substituted product. thieme-connect.de Similarly, in the Bischler-Napieralski reaction, the use of a β-(3-ethylphenyl)ethylamine derivative directs the cyclization to form the 7-ethyl-3,4-dihydroisoquinoline.

More contemporary methods can also be tailored for regioselectivity. For instance, a patent describes a process for the regioselective synthesis of a 7-(2-(4-(3-trifluoromethyl-phenyl)-1,2,3,6-tetrahydropyridin-1-yl)ethyl)isoquinoline derivative, highlighting the industrial relevance of regioselective synthesis. justia.com

Modular Synthesis of this compound Derivatives with Specific Substitutions

The ability to introduce various functional groups onto the this compound scaffold is crucial for developing new compounds with specific properties.

Introduction and Manipulation of the Ethyl Moiety at the C-7 Position

The ethyl group at the C-7 position can be introduced at the beginning of the synthesis, as seen with the use of 3-ethylbenzaldehyde in the Pomeranz-Fritsch reaction. Alternatively, it can be introduced onto a pre-formed isoquinoline ring, although this can be more challenging due to the need for regioselective C-H functionalization or the use of a directing group.

The synthesis of derivatives often starts from a functionalized isoquinoline. For example, the synthesis of ethyl isoquinoline-7-carboxylate, a key intermediate, presents the challenge of selectively introducing the carboxylate group at the 7-position. This can be achieved through multi-step transformations that may involve halogenation followed by a carboxylation reaction.

Once the this compound core is established, further modifications can be made. For instance, the synthesis of 1-bromo-7-ethylisoquinoline (B13216634) provides a versatile building block for introducing a wide range of substituents at the C-1 position via cross-coupling reactions.

Synthesis of this compound Precursors and Intermediates

The synthesis of this compound relies heavily on the strategic preparation of key precursors and intermediates. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental, requiring specifically substituted starting materials. For the synthesis of this compound, the primary precursor required is a β-phenethylamine bearing an ethyl group at the meta-position, namely 1-(2-aminoethyl)-3-ethylbenzene or its N-acylated derivatives.

The general approach involves the acylation of 3-ethylphenethylamine, followed by a cyclodehydration reaction. The choice of acylating agent can be varied to introduce substituents at the 1-position of the isoquinoline ring. The resulting dihydroisoquinoline is then aromatized to yield the final this compound.

Another critical set of intermediates are those used in transition-metal-catalyzed cross-coupling reactions. For instance, a pre-formed isoquinoline core bearing a halogen or triflate at the 7-position can serve as a versatile intermediate. This intermediate can then undergo coupling with an ethylating agent, such as ethylboronic acid or diethylzinc, under palladium or nickel catalysis to install the ethyl group at the desired position. The synthesis of these halogenated isoquinoline intermediates is a key step in many modern synthetic routes. For example, 3-(dibenzofuran-3-carbonyl)-4-ethyl-2H-isoquinoline-1-one has been synthesized as an intermediate in a multi-step process starting from o-acyl benzoic acid and 2-bromo acetyl dibenzofuran. acgpubs.org

Modern Synthetic Tactics in this compound Chemistry

Recent advancements in organic synthesis have introduced powerful tactics that streamline the construction of complex isoquinoline frameworks, enhance reaction efficiency, and enable the creation of compound libraries.

Domino and Cascade Reaction Sequences for Complex Architectures

Domino or cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, offer an elegant and efficient pathway to complex molecular architectures from simple starting materials. wikipedia.org These processes are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures required.

In the context of isoquinoline synthesis, cascade reactions can be designed to rapidly build the bicyclic core. For example, a catalyzed coupling/cyclization cascade reaction has been proposed for the synthesis of isoquinoline-4-carboxylate derivatives. vulcanchem.com A hypothetical domino sequence for a this compound analog could start with a Michael addition of an amine to an activated alkyne, followed by an intramolecular cyclization and aromatization sequence, all performed in a single pot. Such strategies often employ transition-metal catalysts or organocatalysts to facilitate the transformations. wikipedia.org Enzyme-initiated cascade reactions have also been developed, where a biocatalyst triggers a series of spontaneous follow-up reactions, such as cyclizations or rearrangements, to produce complex molecules with high stereoselectivity. psu.edu

Microwave-Assisted and Flow Chemistry Applications

Modern enabling technologies like microwave irradiation and continuous flow chemistry have been successfully applied to the synthesis of isoquinoline and related heterocyclic systems, offering significant improvements over traditional batch methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. scielo.org.mx This technique has been employed in various steps of isoquinoline synthesis, including the key cyclization steps. For example, a microwave-assisted protocol was developed for the synthesis of ethyl isoquinoline-3-carboxylate derivatives. thieme-connect.com The Grohe-Heitzer reaction, used to produce related naphthyridone structures, has seen reaction times reduced from 2.5 hours to just 5 minutes using microwave energy. scielo.org.mx

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

| Grohe-Heitzer Intermediate Synthesis | 2.5 hours | 5 minutes | scielo.org.mx |

| Synthesis of Quinoline (B57606) Derivatives | N/A (Method developed with MW) | 2 minutes | mdpi.com |

This table illustrates the significant reduction in reaction times achieved using microwave-assisted synthesis compared to conventional heating for similar heterocyclic compounds.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and process control for reactions, particularly those that are highly exothermic or involve hazardous reagents. rsc.orgresearchgate.net In the realm of isoquinoline synthesis, a rhodium-electrocatalyzed annulation strategy has been developed in a flow reactor to produce isoquinolines. rsc.org This method allows for precise control of reaction parameters and can be scaled for decagram production, demonstrating its industrial potential. rsc.org Flow reactors have also been used for photochemical syntheses of quinolines, a related class of heterocycles, with a considerably higher space-time yield compared to batch processes. uniqsis.com

Solid-Phase Synthetic Strategies for Isoquinoline Conjugates

Solid-phase synthesis is a powerful technique for the preparation of compound libraries and complex biomolecular conjugates. researchgate.net This methodology has been adapted for the synthesis of isoquinoline derivatives, particularly for creating conjugates with peptides and other biomolecules. semanticscholar.org

The strategy typically involves anchoring a suitable precursor to a solid support (resin). Subsequent reactions are carried out on this resin-bound substrate, with excess reagents and by-products being easily washed away after each step. A key intermediate used in this context is N-Fmoc-D-1,2,3,4,-tetrahydro-isoquinoline-3-carboxylic acid (Fmoc-D-Tic-OH), which can be incorporated into peptide chains. semanticscholar.org

In a typical solid-phase peptide synthesis (SPPS) workflow, an amino acid is first attached to a resin. semanticscholar.orgrsc.org The protecting group (e.g., Fmoc) is removed, and the next amino acid—which can be a functionalized isoquinoline like Fmoc-D-Tic-OH—is coupled using activating agents like HBTU and DIPEA. semanticscholar.orgrsc.org This cycle of deprotection and coupling is repeated to build a desired peptide-isoquinoline conjugate. semanticscholar.org This approach has been successfully used to create a series of novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates, which were then cleaved from the resin for characterization and biological evaluation. semanticscholar.org

Elucidation of Chemical Reactivity and Advanced Derivatization of 7 Ethylisoquinoline

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Patterns on the 7-Ethylisoquinoline System

The reactivity of the this compound ring system towards electrophilic and nucleophilic aromatic substitution is governed by the electron-withdrawing effect of the nitrogen atom and the directing effects of the ethyl group.

Nucleophilic Aromatic Substitution (NAS): The pyridine (B92270) ring of the isoquinoline (B145761) system is electron-deficient and thus more susceptible to nucleophilic attack, particularly at positions 1 and 3. masterorganicchemistry.com The presence of a good leaving group is typically required for NAS to proceed. The reaction is facilitated by strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.commsu.edu In the context of this compound, direct nucleophilic substitution on the carbocyclic ring is generally unfavorable unless activated by other substituents.

A comparison of the general principles of EAS and NAS is presented below:

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (NAS) |

| Attacking Species | Electrophile (electron-deficient) | Nucleophile (electron-rich) |

| Aromatic Ring Nature | Electron-rich | Electron-poor |

| Intermediate | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) |

| Substituent Effects | Activated by electron-donating groups | Activated by electron-withdrawing groups |

| Leaving Group | Typically H⁺ | Halide, etc. |

Oxidative and Reductive Transformations of the this compound Nucleus

Oxidative Transformations: The this compound nucleus can undergo oxidation at both the heterocyclic ring and the ethyl side chain. Oxidation of the isoquinoline ring can lead to the formation of N-oxides or ring-cleavage products depending on the oxidant and reaction conditions. For example, treatment with peroxy acids can yield the corresponding N-oxide. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the degradation of the aromatic system, potentially yielding pyridine-3,4-dicarboxylic acid. thieme-connect.de Oxidation of 7-alkyl-substituted isoquinolines can also lead to the formation of isoquinoline-diones. thieme-connect.de

Reductive Transformations: Reduction of the isoquinoline ring system can be achieved through various methods. Catalytic hydrogenation over platinum, palladium, or nickel catalysts can reduce the pyridine ring, the benzene (B151609) ring, or both, depending on the conditions. For instance, reduction under acidic conditions often favors saturation of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. More vigorous conditions can lead to the formation of decahydroisoquinolines. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of the isoquinoline nucleus.

| Transformation | Reagents and Conditions | Major Products |

| Oxidation | Potassium permanganate in acidic/basic conditions | Isoquinoline-7-carboxylic acid, degradation products |

| Reduction | Lithium aluminum hydride in anhydrous ether | 7-Ethyl-1,2,3,4-tetrahydroisoquinoline |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 7-Ethyl-1,2,3,4-tetrahydroisoquinoline or 7-ethyldecahydroisoquinoline |

Functionalization and Modification of the Ethyl Side Chain

The ethyl group at the 7-position of the isoquinoline ring offers a site for further synthetic modifications.

Oxidation: The ethyl side chain can be oxidized to various functional groups. For example, oxidation with a suitable agent can convert the ethyl group to a vinyl group, an acetyl group, or a carboxylic acid group (isoquinoline-7-carboxylic acid).

Halogenation: Free-radical halogenation of the ethyl group can occur at the benzylic position (the carbon atom attached to the isoquinoline ring) under UV light or with radical initiators. This introduces a handle for subsequent nucleophilic substitution reactions.

Deprotonation/Metalation: The benzylic protons of the ethyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the benzylic position.

Organometallic Reactions and Cross-Coupling Strategies Involving this compound

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it is typically first converted to a suitable derivative, such as a halo- or triflyloxy-substituted isoquinoline.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. libretexts.org A 7-halo- or 7-triflyloxy-isoquinoline could be coupled with an ethylboronic acid derivative, or alternatively, 7-ethyl-isoquinoline could be converted to a boronic acid derivative and coupled with a suitable partner.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. nih.gov This method is known for its high chemo- and regioselectivity. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. For instance, a 7-halo-isoquinoline could be coupled with an amine to introduce an amino group at the 7-position.

The general catalytic cycle for many cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron + Organohalide/Triflate | C-C |

| Negishi | Palladium or Nickel | Organozinc + Organohalide/Triflate | C-C |

| Buchwald-Hartwig | Palladium | Amine + Organohalide/Triflate | C-N |

Chemo- and Regioselective Derivatization Strategies for this compound

Achieving chemo- and regioselectivity in the derivatization of this compound is crucial for synthesizing specific target molecules.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both the isoquinoline nitrogen and a carbonyl group, a choice of reagents and conditions can allow for selective reaction at one site. The development of organocatalyzed chemo- and regioselective additions of nucleophiles has been a significant area of research. nih.gov

Regioselectivity: This refers to the preferential reaction at one position over another. As discussed in the context of electrophilic substitution, the directing effects of the ethyl group and the inherent reactivity of the isoquinoline nucleus will determine the position of substitution. Directed metalation, where a directing group guides a metalating agent to a specific position, is a powerful strategy for achieving regioselectivity.

Chiral Derivatization for Stereochemical Analysis and Applications

When this compound is incorporated into a larger molecule that is chiral, or if a chiral center is introduced during derivatization, methods for determining the stereochemistry become important. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org

Marfey's Method: This is a widely used technique for determining the absolute configuration of amino acids by derivatizing them with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), followed by HPLC analysis. mdpi.com

Mosher's Method: This NMR-based technique uses chiral Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters with chiral alcohols or amides with chiral amines. wikipedia.org The differences in the chemical shifts of the protons in the resulting diastereomers can be used to determine the absolute configuration.

The choice of chiral derivatization agent and analytical method depends on the nature of the chiral analyte. nih.gov

| Method | Technique | Chiral Derivatizing Agent (Example) | Application |

| Marfey's Method | HPLC | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Determination of absolute configuration of amino acids |

| Mosher's Method | NMR Spectroscopy | α-methoxy-α-(trifluoromethyl)phenylacetic acid | Determination of absolute configuration of alcohols and amines |

Sophisticated Analytical Characterization Techniques for 7 Ethylisoquinoline Research

High-Resolution Spectroscopic Methodologies for Structural Confirmation and Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7-ethylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the ethyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, singlets) revealing their positions relative to the nitrogen atom and the ethyl substituent. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the upfield region, with the coupling constant between them typically around 7 Hz.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the this compound molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the ethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): To definitively assign all signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of protons within the aromatic rings and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing direct ¹H-¹³C one-bond correlations.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not available in the searched literature, the following table is based on predictive models and typical values for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | ~9.2 | ~152 |

| H-3 | ~8.5 | ~143 |

| H-4 | ~7.6 | ~120 |

| H-5 | ~7.8 | ~128 |

| H-6 | ~7.5 | ~127 |

| H-8 | ~7.9 | ~129 |

| -CH₂- | ~2.8 (quartet) | ~29 |

| -CH₃ | ~1.3 (triplet) | ~15 |

| C-1 | - | ~152 |

| C-3 | - | ~143 |

| C-4 | - | ~120 |

| C-4a | - | ~135 |

| C-5 | - | ~128 |

| C-6 | - | ~127 |

| C-7 | - | ~138 |

| C-8 | - | ~129 |

| C-8a | - | ~127 |

| -CH₂- | - | ~29 |

| -CH₃ | - | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₁H₁₁N), HRMS provides an exact mass measurement that can confirm its molecular formula.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 158.0964 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the elemental composition C₁₁H₁₂N⁺. This high degree of accuracy is essential to distinguish this compound from other potential isomers or compounds with the same nominal mass.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Signatures

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule, acting as a molecular fingerprint. For this compound, characteristic absorption bands would include:

Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl group appearing just below 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic isoquinoline ring system in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations, which provide information about the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the isoquinoline ring. The parent isoquinoline molecule exhibits characteristic absorption maxima (λ_max) around 217, 266, and 317 nm. The presence of the ethyl group at the 7-position is expected to cause a slight bathochromic (red) shift in these absorption bands due to its electron-donating inductive effect, which subtly modifies the energy of the π→π* transitions.

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A typical method would involve:

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of aromatic compounds. The nonpolar nature of the C18 stationary phase effectively retains the isoquinoline derivative.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. Adjusting the pH of the mobile phase can be critical for achieving sharp peaks, as it controls the ionization state of the basic nitrogen atom in the isoquinoline ring.

Detection: A photodiode array (PDA) or UV detector set at one of the absorption maxima of this compound (e.g., ~270 nm) would provide sensitive detection. Coupling the HPLC system to a mass spectrometer (LC-MS) would offer enhanced specificity and confirmation of the peak identity by its mass-to-charge ratio.

Gas Chromatography (GC) Techniques, Including Derivatization Strategies

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, with an expected boiling point suitable for GC analysis, can be effectively characterized using this method.

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would likely provide good separation of this compound from potential impurities or starting materials.

Temperature Programming: A programmed temperature ramp, starting from a lower temperature and gradually increasing, would be used to ensure the efficient elution of the compound and provide sharp, symmetrical peaks. The injector and detector temperatures would be set sufficiently high to ensure complete vaporization and prevent condensation.

Detection: A Flame Ionization Detector (FID) would offer high sensitivity for this organic compound. For more definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum, which serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through analysis of its fragmentation pattern. For this compound, derivatization is generally not necessary due to its inherent volatility.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijrpr.commdpi.com This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures. ijrpr.comresearchgate.net

In the analysis of this compound, UPLC is a powerful tool for purity assessment and quantification. A typical UPLC method would involve a reversed-phase separation on a C18 column, such as an Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm), which is well-suited for non-polar molecules. nih.govjapsonline.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, typically containing an additive like 0.1% formic acid to ensure good peak shape and ionization efficiency for mass spectrometry detection. nih.govnih.gov

The high resolving power of UPLC is particularly advantageous for separating this compound from structurally related impurities, such as positional isomers or byproducts from its synthesis. When coupled with mass spectrometry (UPLC-MS), this technique provides not only quantitative data but also mass information that aids in the structural confirmation of the analyte and any detected impurities. ijrpr.comjapsonline.com The increased speed of UPLC allows for higher sample throughput, which is critical in research and quality control environments. mdpi.com

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides high-resolution separation of non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.5 mL/min | Optimized for high efficiency and resolution with small particle columns. |

| Column Temp. | 40 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 254 nm / MS (ESI+) | UV for quantification; Mass Spectrometry for identification. |

| Injection Vol. | 2 µL | Small volume is appropriate for the sensitivity of UPLC systems. |

| Run Time | 3 minutes | Demonstrates the high-speed capability of UPLC analysis. |

Advanced Techniques for Enantiomeric and Diastereomeric Purity Assessment

While this compound itself is an achiral molecule, its derivatives, particularly those synthesized for biological evaluation, can contain one or more stereocenters. For such chiral compounds, assessing enantiomeric and diastereomeric purity is crucial, as different stereoisomers can exhibit vastly different biological activities.

The gold standard for determining enantiomeric purity is chiral chromatography, which can be performed using either HPLC or UPLC systems. mdpi.com This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. doi.org The choice of CSP is critical and depends on the specific structure of the analyte. For isoquinoline derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) have been shown to be effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, resulting in different retention times.

Alternatively, diastereomeric purity can be assessed on a standard achiral column. Diastereomers have different physicochemical properties and can often be separated without a CSP. thieme-connect.de In cases where enantiomers need to be analyzed without a chiral column, they can be derivatized with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.de These newly formed diastereomers can then be separated and quantified on a conventional reversed-phase column.

Other promising methodologies for determining enantiomeric purity include nuclear magnetic resonance (NMR) using chiral shift reagents and capillary electrophoresis with chiral selectors. acs.orgresearchgate.net

Table 2: Hypothetical Chiral UPLC Separation of a this compound Derivative

| Parameter | Enantiomer 1 (R) | Enantiomer 2 (S) |

| Retention Time (t_R) | 2.5 min | 2.9 min |

| Peak Area (%) | 99.8% | 0.2% |

| Resolution (R_s) | - | 2.1 |

| Enantiomeric Excess (ee) | 99.6% | - |

Surface Plasmon Resonance (SPR) and Other Biophysical Methods for Molecular Interactions

Understanding how a compound like this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. heighpubs.orgnih.gov It provides detailed kinetic and affinity data, offering insights into the binding dynamics between a small molecule (the analyte) and its target, typically a protein (the ligand). aragen.com

In a typical SPR experiment involving this compound, a target protein would be immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over this surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response signal. heighpubs.org The resulting plot of response versus time is called a sensorgram. aragen.com

From the sensorgram, several key parameters can be derived:

Association rate constant (k_a): The rate at which this compound binds to the target.

Dissociation rate constant (k_d): The rate at which the this compound/target complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d/k_a. A lower K_D value indicates a stronger binding interaction. rapidnovor.com

Beyond SPR, other biophysical methods can provide complementary information. nih.govnih.gov Isothermal Titration Calorimetry (ITC), for instance, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS). rapidnovor.comfrontiersin.org

Table 3: Representative SPR Data for the Interaction of this compound with a Target Protein

| Parameter | Value | Unit | Description |

| Association Rate (k_a) | 1.5 x 10^4 | M⁻¹s⁻¹ | Rate of complex formation. |

| Dissociation Rate (k_d) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex decay. |

| Affinity (K_D) | 200 | nM | Equilibrium constant; indicates binding strength. |

Theoretical and Computational Investigations of 7 Ethylisoquinoline Molecular Systems

Quantum Chemical Studies on Electronic Structure, Stability, and Aromaticity of 7-Ethylisoquinoline

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational quantum chemistry. DFT methods are particularly popular due to their favorable balance of computational cost and accuracy. They calculate the electronic structure of a molecule based on its electron density, using various functionals (like B3LYP or M06-2X) to approximate the exchange and correlation energies. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), are derived directly from first principles without empirical parameters, often providing higher accuracy at a greater computational expense.

For this compound, these calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For instance, calculations would define the geometry of the fused aromatic rings and the preferred orientation of the ethyl substituent.

Calculate Thermodynamic Properties: Predict standard enthalpies of formation, entropies, and heat capacities.

Analyze Electronic Structure: Map the electron density distribution and molecular electrostatic potential (MEP), which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Assess Aromaticity: Quantify the degree of aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS) or the Aromatic Fluctuation Index (FLU), which provide insight into the extent of π-electron delocalization.

Table 1: Common quantum chemical methods and their applications in the study of this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis helps predict:

Sites of Electrophilic Attack: Regions with high HOMO density are susceptible to attack by electrophiles. In the isoquinoline (B145761) system, these are typically carbon atoms in the benzene (B151609) ring.

Sites of Nucleophilic Attack: Regions with high LUMO density are prone to attack by nucleophiles.

Global Reactivity Descriptors: The energies of the HOMO and LUMO can be used to calculate various parameters that quantify reactivity, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 2: Global reactivity descriptors derived from Frontier Molecular Orbital energies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods excel at describing the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how conformations and interactions evolve.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The ethyl group attached to the isoquinoline core is not rigid and can rotate around the C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). This allows for the study of how the solvent influences conformational preferences and the formation of hydrogen bonds or other non-covalent interactions. The Polarized Continuum Model (PCM) is another approach where the solvent is treated as a continuous medium, which is computationally less expensive.

Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data. DFT calculations are commonly employed to compute vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. The resulting theoretical IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign specific peaks to particular vibrational motions (e.g., C-H stretches, ring deformations).

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the UV-Visible absorption spectrum, providing the λmax values that correspond to π-π* transitions within the aromatic isoquinoline system.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to predict NMR chemical shifts (¹H and ¹³C). Comparing calculated chemical shifts with experimental data is a standard method for structure verification.

Table 3: Computational methods for predicting the spectroscopic properties of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Synthesis and Transformations

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search of scientific literature and databases, there is currently insufficient specific research available on the chemical compound "this compound" to generate the requested article. Studies focusing on the theoretical, computational, and machine learning aspects of this particular molecule could not be located.

The user's request specified a detailed article on "this compound," structured with a focus on "Theoretical and Computational Investigations" and a subsection on the "Application of Machine Learning and Artificial Intelligence in Ethylisoquinoline Research." However, extensive searches have revealed that while there is a body of research on the broader class of isoquinoline and quinoline (B57606) derivatives, specific computational and artificial intelligence-driven studies on this compound are not present in the available scientific literature.

General research on related compounds does indicate a significant interest in applying computational methods to understand the properties and potential applications of isoquinoline scaffolds. Methodologies such as Density Functional Theory (DFT) for calculating molecular properties, Quantitative Structure-Activity Relationship (QSAR) models for predicting biological activity, and molecular docking for studying protein-ligand interactions are commonly employed for various derivatives. researchgate.netjapsonline.comnih.gov

Furthermore, the application of machine learning and artificial intelligence is a rapidly growing area in chemical and pharmaceutical research. These techniques are being used to predict molecular properties, screen large libraries of compounds, and accelerate the discovery of new molecules with desired characteristics. iapchem.orgnih.govdoaj.org However, these studies typically involve large datasets of diverse compounds, and a specific focus on this compound has not been identified.

Therefore, until specific theoretical, computational, or machine learning-based research on this compound is published, the creation of the requested article cannot be fulfilled.

Exploratory Research Applications of 7 Ethylisoquinoline and Its Congeners Excluding Clinical Human Trials

Advanced Materials Science Applications

The unique structure of the isoquinoline (B145761) core, particularly when functionalized with groups like the ethyl substituent at the 7-position, imparts specific electronic and physical properties that are of great interest in the field of advanced materials science. oatext.com Researchers are exploring how these properties can be harnessed to create novel materials for a variety of technological applications.

Integration into Organic Electronic and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgftmc.lttaylorfrancis.com Isoquinoline derivatives are investigated for these applications due to their inherent electronic and photophysical properties. mdpi.com The structure of these molecules allows for extensive electron delocalization, which is a key requirement for semiconducting materials. mdpi.com

The introduction of an ethyl group at the 7-position of the isoquinoline ring can modulate these electronic properties, influencing factors like the energy levels of the molecular orbitals (HOMO and LUMO) and the charge transport capabilities of the material. These characteristics are fundamental to the performance of organic electronic devices. ftmc.lt Research in this area focuses on synthesizing and characterizing novel isoquinoline-based materials to understand how their structure relates to their electronic behavior, with the goal of improving the efficiency, stability, and processability of organic electronic and optoelectronic devices. rsc.orgempa.ch

Table 1: Potential Roles of Isoquinoline Derivatives in Optoelectronic Devices

| Device Type | Potential Role of Isoquinoline Derivative | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emitter Layer, Host Material, Hole Transport Layer | High photoluminescence quantum yield, thermal stability, good charge carrier mobility. mdpi.com |

| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Broad absorption spectrum, efficient charge separation and transport. ftmc.lt |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High charge carrier mobility, good on/off ratio. |

Development of Chemical Sensors and Responsive Materials

Chemical sensors are devices that convert a chemical interaction into a measurable signal, enabling the detection of specific analytes. azosensors.comapacsci.comresearchgate.net The isoquinoline scaffold is a valuable component in the design of fluorescent chemical sensors. The nitrogen atom in the isoquinoline ring can act as a binding site for various analytes, such as metal ions or protons (pH).

Upon binding of a target analyte, the electronic structure of the isoquinoline molecule can be perturbed, leading to a change in its fluorescence properties (e.g., intensity, wavelength). This "turn-on" or "turn-off" fluorescent response allows for the qualitative and quantitative detection of the analyte. The 7-ethylisoquinoline structure could be incorporated into more complex sensor molecules, where the ethyl group might influence the sensor's selectivity, sensitivity, or photophysical baseline. apacsci.comresearchgate.net The development of these sensors is crucial for applications in environmental monitoring, industrial process control, and biomedical diagnostics. azosensors.comresearchgate.netnih.gov

Table 2: Principles of Isoquinoline-Based Chemical Sensors

| Sensor Component | Function | Mechanism of Action |

| Fluorophore | The isoquinoline core | Emits light upon excitation; its emission is sensitive to the local chemical environment. |

| Receptor | A binding site on the molecule | Selectively interacts with the target analyte (e.g., metal ion, proton). |

| Signal Transduction | Change in fluorescence | The binding event alters the electronic properties of the fluorophore, causing a detectable change in light emission. researchgate.net |

Design of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.orgresearchgate.netchalmers.se These materials are notable for their high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

The nitrogen atom in the isoquinoline ring makes it an excellent candidate for use as a ligand in the construction of MOFs and coordination polymers. mdpi.com By coordinating to metal centers, this compound and its derivatives can act as the organic linkers that form the extended network structure. The size, shape, and functionality of the ligand directly influence the resulting framework's topology, pore size, and chemical properties. The ethyl group on the isoquinoline could influence the framework's properties by affecting the packing of the ligands or by modifying the chemical environment within the pores. Research in this area involves the synthesis of new MOFs and coordination polymers using isoquinoline-based ligands to explore their structural diversity and functional properties. rsc.orgmdpi.com

Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. uclouvain.bewikipedia.org These interactions drive the process of molecular self-assembly, where molecules spontaneously organize into well-defined, larger structures. wikipedia.orgnih.gov

Isoquinoline derivatives, including this compound, can participate in these non-covalent interactions. The aromatic rings can engage in π-π stacking, and the nitrogen atom can act as a hydrogen bond acceptor. These interactions can guide the self-assembly of the molecules in solution or in the solid state, leading to the formation of complex architectures like helicates, foldamers, or liquid crystals. uclouvain.bewikipedia.org Understanding the self-assembly properties of this compound is fundamental for crystal engineering and the bottom-up fabrication of novel functional materials. nih.govuni-regensburg.de

Mechanistic Studies of Biological Activities (Excluding Clinical Trials)

While clinical applications are outside the scope of this article, non-clinical research into how this compound and its congeners interact with biological systems at a molecular level is an active area of investigation. These studies are crucial for understanding the fundamental mechanisms of action that could inform future therapeutic research.

Investigations into Enzyme Inhibition Mechanisms and Target Binding

Enzymes are biological catalysts essential for a vast number of processes in living organisms. Molecules that can modulate the activity of specific enzymes, known as enzyme inhibitors, are of great interest in biochemistry and medicinal chemistry. wikipedia.orgnumberanalytics.com The isoquinoline scaffold is found in many natural and synthetic compounds that exhibit enzyme inhibitory activity.

Exploratory, non-clinical research investigates how compounds like this compound and its analogs might bind to and inhibit enzymes. These studies aim to understand the specific interactions between the small molecule and the enzyme's active site or other regulatory (allosteric) sites. taylorandfrancis.com Techniques such as kinetic assays and computational docking are used to elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the key molecular interactions responsible for binding. wikipedia.orglibretexts.org The ethyl group at the 7-position could play a role in the compound's affinity and selectivity for a particular enzyme target by influencing its shape, size, and lipophilicity. These mechanistic studies provide foundational knowledge about the structure-activity relationships of isoquinoline derivatives as enzyme modulators.

Table 3: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Kinetic Parameters |

| Competitive | Inhibitor binds to the active site, competing with the substrate. numberanalytics.comlibretexts.org | Increases K_m; V_max remains unchanged. |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. wikipedia.orgnumberanalytics.com | Decreases V_max; K_m remains unchanged. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. wikipedia.orglibretexts.org | Decreases both V_max and K_m. |

| Mixed | Inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the enzyme-substrate complex. wikipedia.orgtaylorandfrancis.com | Decreases V_max; may increase or decrease K_m. |

Molecular Interactions with Biological Receptors and Signaling Pathways

The isoquinoline scaffold, a core component of this compound, is recognized for its capacity to interact with a diverse array of biological receptors and modulate various signaling pathways. While specific studies on this compound are limited, research on related isoquinoline derivatives provides significant insights into its potential molecular interactions.

Isoquinoline derivatives have been shown to interact with enzymes, receptors, and other proteins, thereby influencing their activity and triggering a range of biological effects. For instance, certain isoquinoline compounds are known to inhibit enzymes crucial for DNA replication, which is a key mechanism in their anticancer properties. They can also affect critical cell signaling pathways like the MAPK/ERK pathway, which plays a pivotal role in regulating cell proliferation and survival. arctomsci.com

The interaction of ligands, such as isoquinoline derivatives, with their receptors is governed by principles of molecular complementarity, where the shape and chemical properties of their binding sites match to allow for high-affinity, selective binding. derangedphysiology.com These interactions are mediated by various chemical bonds, including:

Van der Waals forces

Hydrophobic attraction

Hydrogen bonding

Electrostatic attraction

π–π stacking interactions derangedphysiology.com

Computational docking models are instrumental in predicting the interactions between isoquinoline derivatives and biological targets, such as kinases and DNA topoisomerases. Furthermore, laboratory techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to quantify the thermodynamics and kinetics of these binding interactions.

Some isoquinoline derivatives have demonstrated the ability to inhibit cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs. Additionally, certain isoquinolinesulfonamide (B3044496) compounds, such as H-89, are widely used as protein kinase inhibitors in cellular and signal transduction research, highlighting the scaffold's importance in modulating kinase activity. nih.gov

The table below summarizes the types of molecular interactions and the signaling pathways potentially modulated by this compound and its analogs, based on studies of the broader isoquinoline class.

| Interaction Type | Target/Pathway | Potential Effect |

| Enzyme Inhibition | DNA replication enzymes, Cytochrome P450, Protein Kinases | Anticancer effects, Altered drug metabolism, Modulation of cell signaling |

| Signaling Pathway Modulation | MAPK/ERK pathway, Hedgehog (Hh) signaling pathway | Regulation of cell proliferation and survival, Embryonic development |

| Receptor Binding | Various biological receptors | Diverse physiological responses |

Anticancer Mechanism Investigations at the Cellular and Sub-Cellular Level

The anticancer properties of isoquinoline alkaloids are a significant area of research, with studies demonstrating their ability to induce cell death in various cancer cell lines. nih.gov The mechanisms underlying these effects are multifaceted and involve actions at both the cellular and sub-cellular levels.

Cellular Level Mechanisms:

Cell Cycle Arrest, Apoptosis, and Autophagy: Isoquinoline alkaloids are known to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy, ultimately leading to the demise of cancer cells. nih.gov

Induction of Apoptosis: Certain quinazoline (B50416) derivatives, structurally related to isoquinolines, induce apoptotic cell death in tumor cells by causing the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event activates caspase 9 and the downstream caspases-3/7, leading to apoptotic changes. nih.gov These compounds can also induce apoptosis through the extrinsic pathway, involving caspase-8 and the inhibition of NF-κB translocation. nih.gov

Inhibition of Proliferation: The ethyl group at position 7 in some quinazoline derivatives has been associated with good pan-RTK (receptor tyrosine kinase) inhibitor activity and enhanced apoptosis-inducing capabilities. nih.gov

Sub-Cellular Level Mechanisms:

Binding to Nucleic Acids: A primary mechanism for the anticancer effects of isoquinoline alkaloids is their interaction with DNA and RNA. nih.gov This binding can disrupt the structure of duplex B-form DNA and interfere with its interaction with proteins involved in DNA replication, repair, or transcription. nih.gov

Interaction with Microtubules: Specific binding to mitotic microtubules is another therapeutic target. nih.gov For example, the isoquinoline alkaloid sanguinarine (B192314) causes microtubule depolymerization and conformational changes in tubulin. nih.gov Other derivatives also disrupt the microtubular structure and inhibit tubulin polymerization. nih.gov

Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in critical cellular processes. For instance, they can act as inhibitors of protein lysine (B10760008) methyltransferase G9a, which is over-expressed in cancer cells. nih.gov

Induction of DNA Damage: Compounds like doxorubicin, which has a structure that includes a tetracyclic ring system similar in complexity to some isoquinoline alkaloids, induce DNA damage through the formation of DNA adducts, single-strand breaks, and double-strand breaks. mdpi.com

The following table details the investigated anticancer mechanisms of isoquinoline derivatives at different cellular levels.

| Cellular Level | Mechanism | Key Molecular Targets/Events |

| Cellular | Cell Cycle Arrest | - |

| Apoptosis Induction | Cytochrome c release, Caspase activation (Caspase-3, -7, -8, -9), NF-κB inhibition | |

| Autophagy | - | |

| Sub-Cellular | Nucleic Acid Interaction | Binding to DNA and RNA, Disruption of DNA structure |

| Microtubule Disruption | Tubulin binding, Microtubule depolymerization | |

| Enzyme Inhibition | Protein lysine methyltransferase G9a, Topoisomerase I & II | |

| DNA Damage | Formation of DNA adducts, Single and double-strand breaks |

Anti-inflammatory and Antioxidant Modulatory Pathways

Isoquinoline alkaloids and their derivatives have been investigated for their anti-inflammatory and antioxidant properties, which are mediated through various molecular pathways. nih.govmdpi.com

Anti-inflammatory Pathways:

Inhibition of Pro-inflammatory Mediators: Isoquinoline alkaloids like berberine (B55584) can inhibit the production of pro-inflammatory cytokines such as TNF-α, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com This helps to reduce neuroinflammation. mdpi.com

Modulation of Signaling Pathways: The anti-inflammatory effects of these compounds are also linked to the activation of the PI3K-AKT signaling pathway and the inhibition of the NF-κB signaling pathway. mdpi.com The cholinergic anti-inflammatory pathway, which involves the interaction of acetylcholine (B1216132) with α7 subunit-containing nicotinic acetylcholine receptors on macrophages, is another mechanism for controlling inflammation that can be modulated by certain compounds. nih.gov

Targeting Specific Kinases: Myricetin, a natural compound, exhibits anti-inflammatory properties by managing the epidermal growth factor receptor-protein kinase B (EGFR-AKT)/signal transducer and activator of transcription (STAT) signaling cascade. e-neurospine.org

Antioxidant Pathways:

Enhancing Antioxidant Enzyme Activity: Isoquinoline alkaloids such as berberine, nuciferine, and tetrahydropalmatine (B600727) can increase the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT) in the body. mdpi.com This action helps to reduce oxidative damage. mdpi.com

Scavenging of Reactive Oxygen Species (ROS): By boosting the activity of antioxidant enzymes, these compounds effectively scavenge excessive reactive oxygen species (ROS), protecting cells from oxidative stress. mdpi.com

The table below summarizes the key anti-inflammatory and antioxidant pathways modulated by isoquinoline derivatives.

| Activity | Pathway/Mechanism | Key Molecules/Targets |

| Anti-inflammatory | Inhibition of Pro-inflammatory Mediators | TNF-α, COX-2, iNOS |

| Modulation of Signaling Pathways | PI3K-AKT, NF-κB, Cholinergic anti-inflammatory pathway | |

| Kinase Targeting | EGFR-AKT/STAT cascade | |

| Antioxidant | Enhancement of Antioxidant Enzymes | SOD, GSH, CAT |

| ROS Scavenging | - |

Characterization of Antimicrobial and Antifungal Modes of Action

Isoquinoline derivatives are known for their significant antimicrobial and antifungal activities, which they exert through various mechanisms of action. nih.govmdpi.com

Antimicrobial Mechanisms:

Inhibition of Nucleic Acid and Protein Synthesis: A primary mode of action for many alkaloids, including isoquinolines, is the inhibition of bacterial nucleic acid and protein synthesis. mdpi.comnih.govreactgroup.orgvinmec.com

Disruption of Cell Membranes: Some derivatives can attack and disrupt bacterial cell membranes, leading to cell death. mdpi.com

Structure-Activity Relationship: Structure-activity relationship (SAR) studies on analogs like 7-chloroisoquinoline-3-carboxylic acid suggest that halogen substituents can enhance antimicrobial properties by increasing lipophilicity and target binding.

Antifungal Mechanisms:

Inhibition of Ergosterol Biosynthesis: A common target for antifungal agents is ergosterol, a key component of fungal cell membranes. amazonaws.com Azole antifungals, for instance, inhibit the cytochrome P450-dependent conversion of lanosterol (B1674476) to ergosterol. amazonaws.com

Disruption of Cell Wall Synthesis: Some antifungal drugs target the synthesis of cell wall components. For example, echinocandins act as non-competitive inhibitors of β-1,3-glucan synthase, which is necessary for β-glucan synthesis. amazonaws.com

Disruption of Cellular Structures: Volatile organic compounds (VOCs) produced by certain fungi, such as benzaldehyde (B42025) and 2-phenylethanol, have shown strong antifungal activity by causing serious morphological damage to fungal cells, including deformation, curling, and collapse of mycelia and conidia. frontiersin.org

Pore Formation: Some naphthoquinones exert their antifungal activity through a pore formation mechanism in the fungal cell membrane. scielo.br

Generation of Reactive Oxygen Species (ROS): Nanoparticles, another class of antimicrobial agents, can release ions that contribute to the generation of ROS, leading to cellular damage. researchgate.net

The following table outlines the characterized modes of antimicrobial and antifungal action for isoquinoline derivatives and related compounds.

| Activity | Mechanism of Action | Specific Target/Process |

| Antimicrobial | Inhibition of Nucleic Acid & Protein Synthesis | Bacterial ribosome, DNA replication machinery |

| Cell Membrane Disruption | Bacterial cell membrane integrity | |

| Antifungal | Inhibition of Ergosterol Biosynthesis | 14α-lanosterol demethylase (cytochrome P450) |

| Inhibition of Cell Wall Synthesis | β-1,3-glucan synthase | |

| Disruption of Cellular Structures | Fungal mycelia and conidia | |

| Pore Formation | Fungal cell membrane | |

| Generation of Reactive Oxygen Species (ROS) | - |

Neuroprotective Mechanisms and Molecular Targets

Isoquinoline alkaloids have demonstrated a variety of neuroprotective pharmacological activities, with their mechanisms involving the modulation of multiple molecular targets and signaling pathways. mdpi.com

Regulation of Ion Channels and Calcium Homeostasis: A key neuroprotective mechanism of some isoquinoline alkaloids, such as tetrandrine, is the regulation of Ca²⁺ and K⁺ channels. mdpi.com This helps in maintaining intracellular calcium homeostasis and reducing neuronal and glial cell damage caused by Ca²⁺ overload. mdpi.com

Anti-inflammatory and Antioxidant Effects: As detailed in section 6.2.4, the anti-inflammatory and antioxidant properties of isoquinoline alkaloids contribute significantly to their neuroprotective effects by reducing neuroinflammation and oxidative stress in the brain. mdpi.com

Modulation of Autophagy: Certain isoquinoline alkaloids, including tetrahydropalmatine and nuciferine, can regulate autophagy, a cellular process for degrading and recycling cellular components. mdpi.com For instance, tetrahydropalmatine can reactivate the PI3K/AKT/mTOR pathway, which is often inhibited during injury, thereby reducing the level of autophagy. mdpi.com

Targeting Specific Kinases and Signaling Pathways:

TAK1 Kinase: 7-Methoxyheptaphylline, a carbazole (B46965) alkaloid, has been shown to induce apoptosis in cancer cells and provide neuroprotection against hydrogen peroxide-induced neuron cell death by targeting TAK1 kinase. nih.gov

PKA Signaling: Activation of the PKA signaling pathway has been observed to reduce neurite injury and autophagy. nih.gov

PDE7 Inhibition: Quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been proposed as a new class of therapeutic agents for neuroprotection due to their potent anti-inflammatory and neuroprotective effects in primary cultures of neural cells. nih.gov

Mimicking Neurotrophin Function: The flavonoid 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a small molecule that mimics the function of brain-derived neurotrophic factor (BDNF) by acting as a TrkB agonist, has shown effects similar to BDNF in promoting neuronal survival and regeneration. nih.gov

The table below provides a summary of the neuroprotective mechanisms and molecular targets associated with isoquinoline and related compounds.

| Mechanism | Molecular Target/Pathway | Effect |

| Ion Channel Regulation | Ca²⁺ and K⁺ channels | Maintenance of calcium homeostasis, Reduction of neuronal damage |

| Anti-inflammatory Action | NF-κB, PI3K/AKT pathways, Pro-inflammatory cytokines | Reduction of neuroinflammation |

| Antioxidant Action | SOD, GSH, CAT | Reduction of oxidative stress |

| Autophagy Regulation | PI3K/AKT/mTOR pathway | Modulation of autophagy levels |

| Kinase/Enzyme Inhibition | TAK1 kinase, PDE7 | Neuroprotection, Anti-inflammatory effects |

| Neurotrophin Mimicry | TrkB receptor | Promotion of neuronal survival and regeneration |

Biochemical Pathways for Reversing Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. ijpsonline.comnih.gov Several isoquinoline derivatives and other compounds have been investigated for their ability to reverse MDR through various biochemical pathways.

Inhibition of ABC Transporters: A primary mechanism for reversing MDR is the direct inhibition of ABC transporters. Phenyl ethyl isoquinoline alkaloids have been identified as novel inhibitors of ABCB1 (P-glycoprotein), significantly enhancing the reversal of ABCB1-mediated MDR. ijpsonline.com These compounds can reverse tumor resistance to drugs like paclitaxel. ijpsonline.com

Modulation of Signaling Pathways:

PI3K/Akt Signaling Pathway: Quercetin has been shown to reverse docetaxel (B913) resistance in prostate cancer by targeting the androgen receptor and the PI3K/Akt signaling pathway. ijpsonline.com

ROS-MAPK Pathway: Dihydroartemisinin can regulate the ROS-MAPK pathway to overcome multidrug resistance in human oral squamous cell carcinoma cells. ijpsonline.com

Inhibition of Other Resistance-Associated Proteins:

Glutathione S-transferase (GST): Overexpression of GST is linked to resistance to cytotoxic agents. nih.gov Ethacrynic acid, a specific inhibitor of GST, can enhance the cytotoxicity of anticancer drugs and reverse drug resistance. nih.gov

Aptamer-Mediated Reversal: DNA aptamers have been developed that can specifically bind to multidrug-resistant cancer cells. nih.gov These aptamers can block the MDR mechanism and increase the intracellular accumulation of anticancer drugs like doxorubicin, vincristine, and paclitaxel. nih.gov Multidrug resistance protein 1 (MDR1) has been identified as a possible target for these aptamers. nih.gov

The following table summarizes the biochemical pathways and mechanisms involved in reversing multidrug resistance.

| Mechanism | Key Target/Pathway | Example Compound/Agent |

| ABC Transporter Inhibition | ABCB1 (P-glycoprotein) | Phenyl ethyl isoquinoline alkaloids |

| Signaling Pathway Modulation | PI3K/Akt Pathway | Quercetin |

| ROS-MAPK Pathway | Dihydroartemisinin | |

| Inhibition of Other Proteins | Glutathione S-transferase (GST) | Ethacrynic acid |

| Aptamer-Mediated Reversal | Multidrug resistance protein 1 (MDR1) | DNA aptamer d3 |

Chiral Catalysis and Asymmetric Synthesis Leveraging this compound-Based Ligands

Asymmetric synthesis, the process of creating chiral molecules with a specific three-dimensional arrangement, is crucial in the development of pharmaceuticals and other biologically active compounds. uwindsor.cawikipedia.org Chiral ligands play a pivotal role in asymmetric catalysis by guiding the stereochemical outcome of a reaction. wikipedia.orgnobelprize.org While specific examples of this compound-based ligands in catalysis are not extensively documented in the provided search results, the isoquinoline framework is a valuable scaffold for designing such ligands.

The principles of asymmetric catalysis involve the use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. nobelprize.org This is achieved by creating a chiral environment around the reacting molecules, which favors the formation of one enantiomer over the other.

Potential Applications of this compound-Based Ligands:

Hydrogenation Reactions: Chiral diphosphine ligands, such as BINAP, complexed with metals like rhodium or ruthenium, are highly effective in asymmetric hydrogenation reactions. nobelprize.org An isoquinoline-based ligand could potentially be used in similar catalytic systems for the enantioselective hydrogenation of various substrates, such as α,β-unsaturated carboxylic acids or ketones. nobelprize.org

Hydroamination Reactions: Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds using chiral ligands has been shown to be an effective method for synthesizing enantioenriched β-amino acid derivatives. mdpi.com A this compound-based ligand could be explored in this context.

Aldol (B89426) Reactions: Chiral auxiliaries, such as Evans' oxazolidinones, are used to induce diastereoselectivity in aldol reactions. wikipedia.org It is conceivable that a chiral ligand derived from this compound could be developed to function as a catalyst in asymmetric aldol reactions.

Deracemization Reactions: Monoamine oxidases have been used in the deracemization of tetrahydroisoquinolines, including (S)-1,2,3,4-tetrahydro-1-ethylisoquinoline, demonstrating the potential for enzymatic and catalytic methods to resolve racemic mixtures of isoquinoline derivatives. researchgate.net

The development of new chiral ligands is an active area of research, and the this compound scaffold offers a platform for creating novel ligands that could be applied in a wide range of asymmetric transformations.

Future Research Trajectories and Unaddressed Challenges for 7 Ethylisoquinoline

Innovations in Green Chemistry and Sustainable Synthetic Methodologies for 7-Ethylisoquinoline

The future synthesis of this compound is poised to be revolutionized by the principles of green chemistry, moving away from traditional methods that often involve harsh conditions, low yields, and a narrow substrate scope. niscpr.res.inajgreenchem.com Traditional syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are being superseded by more sustainable alternatives. ajgreenchem.com

Future research will likely focus on the adoption of methodologies that are atom-efficient, utilize environmentally benign solvents, and employ recyclable catalysts. researchgate.net A significant area of innovation lies in transition-metal-catalyzed C-H activation, which avoids the need for pre-functionalized starting materials, thereby reducing waste and synthetic steps. niscpr.res.inresearchgate.net

Key Innovations on the Horizon: